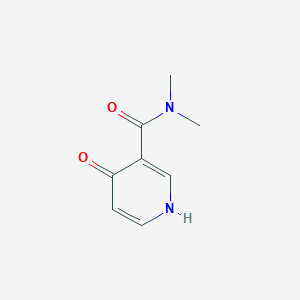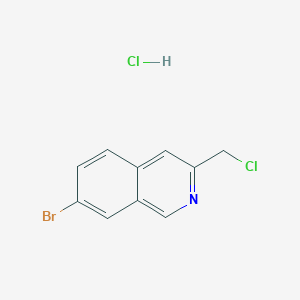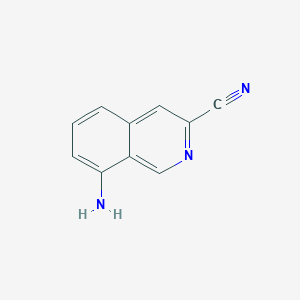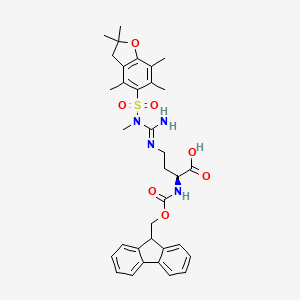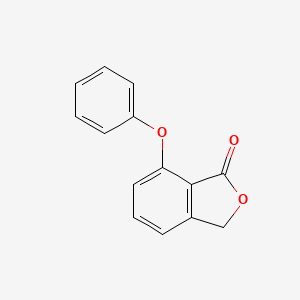![molecular formula C21H23BrN4O3 B15330103 Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3S)-7-Bromo-2-[(2-hydroxypropyl)amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate is a compound of interest due to its structure that integrates elements of benzo[e][1,4]diazepin and pyridyl groups. This unique composition allows it to possess potential pharmacological activities and scientific research relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. One of the feasible synthetic routes starts with the preparation of the benzo[e][1,4]diazepin scaffold. Following that, bromination at the 7-position is carried out under controlled conditions. Subsequent steps involve the incorporation of the 2-hydroxypropyl amine and pyridyl groups, which requires careful control of reaction conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
In an industrial setting, scaling up the synthesis of such a compound would require optimization of each step. This includes ensuring the availability of starting materials, employing catalysts to increase the reaction rates, and using high-efficiency purification techniques to maintain the product's integrity. Techniques like high-performance liquid chromatography (HPLC) could be crucial for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group on the 2-hydroxypropyl moiety can be subjected to oxidation.
Reduction: Reduction reactions can target the bromo-substituted benzodiazepine ring to modify its properties.
Substitution: The bromine atom is a good leaving group and can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in the presence of acetone for a halogen exchange reaction.
Major Products Formed
Oxidation: Conversion of the alcohol group to a ketone or carboxylic acid.
Reduction: A debrominated derivative of the benzodiazepine ring.
Substitution: Introduction of different substituents like alkyl or aryl groups replacing bromine.
Applications De Recherche Scientifique
In Chemistry
This compound is used as a starting material for the synthesis of various derivatives, aiding in the study of structure-activity relationships (SAR) in medicinal chemistry.
In Biology
The unique pharmacophore present in the compound could be explored for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.
In Medicine
Due to the presence of the benzodiazepine core, this compound could be a lead compound in the development of anxiolytic or anticonvulsant drugs.
In Industry
The structural complexity makes it suitable for use in creating specialized materials for pharmaceuticals and in the development of diagnostic tools.
Mécanisme D'action
The compound's mechanism of action likely involves interaction with specific molecular targets such as GABA-A receptors, similar to other benzodiazepines. Its binding may modulate the receptor's activity, leading to its pharmacological effects. The presence of the pyridyl group may enhance its affinity and specificity towards particular targets.
Comparaison Avec Des Composés Similaires
Unique Features
The presence of the 7-bromo substituent and the 2-hydroxypropyl amine moiety gives it distinct physicochemical properties.
The pyridyl group contributes to its unique binding characteristics.
Similar Compounds
Diazepam: A simpler benzodiazepine without the pyridyl and hydroxypropyl modifications.
Alprazolam: A benzodiazepine with a triazole ring instead of a pyridyl ring.
Comparison Highlight: Compared to Diazepam and Alprazolam, Methyl 3-[(3S)-7-Bromo-2-[(2-hydroxypropyl)amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate exhibits unique structural elements that may confer different pharmacokinetic and dynamic profiles.
Propriétés
IUPAC Name |
methyl 3-[7-bromo-2-(2-hydroxypropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3/c1-13(27)12-24-21-18(8-9-19(28)29-2)25-20(17-5-3-4-10-23-17)15-11-14(22)6-7-16(15)26-21/h3-7,10-11,13,18,27H,8-9,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFDJGDMKFNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C1C(N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
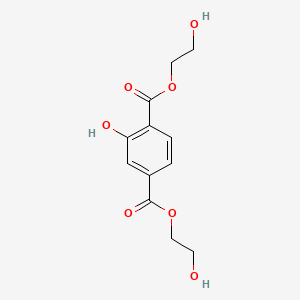
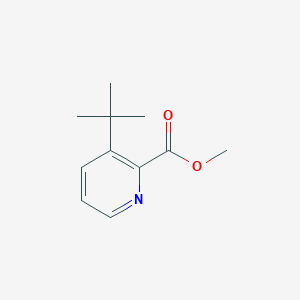
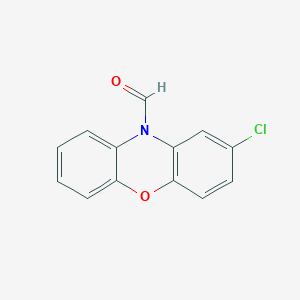

![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
